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Executive Summary
Onternabez (also known as HU-308, ARDS-003, and PPP-003) is a synthetic, peripherally

acting cannabinoid that exhibits high selectivity as a potent agonist for the cannabinoid-2 (CB2)

receptor.[1] With a selectivity for the CB2 receptor that is over 5,000 times greater than for the

CB1 receptor, onternabez is a promising therapeutic candidate that avoids the psychoactive

effects associated with CB1 receptor activation.[1] Emerging preclinical and early clinical data

indicate that onternabez possesses significant immunomodulatory, anti-inflammatory, and

potential antiviral properties. This technical guide provides an in-depth overview of the

biological activities of onternabez, detailing its mechanism of action, summarizing key

preclinical and clinical findings, and outlining experimental protocols.

Mechanism of Action: Selective CB2 Receptor
Agonism
Onternabez exerts its biological effects primarily through the activation of the CB2 receptor, a

G protein-coupled receptor predominantly expressed on immune cells.[2] This selective

activation initiates a cascade of intracellular signaling events that collectively contribute to the

modulation of inflammatory responses.
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Upon binding to the CB2 receptor, onternabez triggers the dissociation of the Gi/o alpha

subunit from the beta-gamma subunit complex. This leads to two primary downstream signaling

cascades:

Inhibition of Adenylyl Cyclase: The activated Gi/o alpha subunit inhibits the enzyme adenylyl

cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate

(cAMP). This reduction in cAMP can influence the activity of various downstream effectors,

including protein kinase A (PKA).

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The beta-gamma subunit

can activate several MAPK pathways, including p38 MAPK and extracellular signal-regulated

kinase (ERK). The activation of these pathways plays a crucial role in regulating the

expression of inflammatory genes.

Inhibition of NF-κB Signaling: Onternabez has been shown to inhibit the nuclear factor-

kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that governs the

expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

By inhibiting NF-κB, onternabez can effectively suppress the inflammatory cascade.

Caption: Onternabez Signaling Pathway

Preclinical Biological Activities
An extensive body of preclinical research has demonstrated the significant therapeutic potential

of onternabez in a variety of inflammatory and disease models.

Anti-inflammatory and Immunomodulatory Effects
Onternabez has consistently shown potent anti-inflammatory effects across multiple preclinical

studies.

In a murine model of endotoxin-induced ALI, a condition that mimics ARDS, intravenous

administration of HU-308 demonstrated a significant reduction in systemic inflammation.[3][4]

Table 1: Effect of Onternabez (HU-308) on Plasma Cytokine Levels in a Murine Model of ALI
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Cytokine
Treatment
Group

Mean Plasma
Concentration
(pg/mL) ± SD

% Reduction
vs. Vehicle

p-value

IL-6 LPS + Vehicle 12,500 ± 2,500 - -

LPS + HU-308 (3

mg/kg)
5,000 ± 1,500 60% < 0.001

TNFα LPS + Vehicle 800 ± 200 - -

LPS + HU-308 (3

mg/kg)
300 ± 100 62.5% < 0.01

CXCL2 LPS + Vehicle 15,000 ± 3,000 - -

LPS + HU-308 (3

mg/kg)
6,000 ± 2,000 60% < 0.001

CXCL1 LPS + Vehicle 4,000 ± 1,000 - -

LPS + HU-308 (3

mg/kg)
1,500 ± 500 62.5% < 0.01

IL-10 LPS + Vehicle 1,200 ± 300 - -

LPS + HU-308 (3

mg/kg)
600 ± 200 50% < 0.05

Data adapted from a study on a murine model of pneumonia-induced ALI.[5]

Furthermore, intravital microscopy revealed that HU-308 significantly reduced leukocyte

adhesion in the intestinal microcirculation, a key factor in the systemic inflammatory response.

[5]

In a murine model of endotoxemia-induced sepsis, HU-308 was shown to reduce the number

of adherent leukocytes in submucosal venules of the intestine, indicating a dampening of the

inflammatory response in this critical organ.[6] Tetra Bio-Pharma has also reported positive

preclinical results for ARDS-003 in a septic lung model, noting a significant reduction of

systemic cytokine/chemokine release, improved lung histology, reduced peripheral immune

hyper-activation, and improved capillary perfusion in lung tissue.[7]
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Diabetic Retinopathy: Onternabez has demonstrated therapeutic potential in models of

inflammatory diabetic retinopathy by reducing the expression of adhesion molecules and

inflammatory cytokines.

Colitis: In a mouse model of DSS-induced colitis, HU308 was shown to mitigate the

inflammatory damage.

Arthritis: In a murine model of adjuvant-induced arthritis, HU-308 reduced paw swelling and

inflammatory cell infiltration in joint tissues.

Potential Antiviral Activity
Tetra Bio-Pharma has announced preclinical data suggesting that onternabez (ARDS-003)

possesses antiviral properties. In studies involving live SARS-CoV-2 infection in a humanized

ACE2 mouse model, ARDS-003 dose-dependently reduced signs of morbidity and mortality,

including respiratory distress.[7] The company also reported that ARDS-003 outperformed an

antiviral drug in reducing multiple proinflammatory mediators.[7]

Furthermore, an artificial intelligence-powered study suggested a positive molecular synergy

between onternabez and the antiviral drug favipiravir against SARS-CoV-2.[8][9] This synergy

is proposed to arise from favipiravir controlling the viral replication while onternabez mitigates

the resulting inflammatory response.[8][9]

Clinical Development
The promising preclinical data has led to the initiation of clinical development for onternabez
(ARDS-003).

First-in-Human Trial
In March 2023, Tetra Bio-Pharma received clearance from Health Canada to proceed with a

first-in-human trial of oral ARDS-003 for the treatment of various immunomodulatory conditions,

including sepsis and ARDS.[10]

Combination Therapy
Tetra Bio-Pharma is also exploring the development of an orally administered combination

therapy of ARDS-003 with favipiravir for viral diseases.[11]
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Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies of

onternabez.

Pneumonia-Induced Acute Lung Injury (ALI) Murine
Model

Animal Model: C57Bl/6 mice.

Induction of ALI: Intranasal administration of endotoxin (lipopolysaccharide, LPS) from

Pseudomonas aeruginosa.

Treatment: Intravenous administration of HU-308 (3 mg/kg) or vehicle (1:1:18 solution of

anhydrous ethanol: Kolliphor EL: sterile saline) via tail vein injection.

Outcome Measures:

Plasma Cytokine Analysis: Blood was collected via cardiac puncture, and plasma levels of

IL-6, TNFα, CXCL2, CXCL1, and IL-10 were measured using a Luminex assay.

Intravital Microscopy (IVM): The intestinal microcirculation was exteriorized to assess

leukocyte adhesion and capillary perfusion in submucosal venules.

Lung Histology: Lungs were harvested, fixed, and stained with hematoxylin and eosin to

score for acute lung injury.

Endotoxemia-Induced Sepsis Murine Model
Animal Model: Male C57BL/6 mice.

Induction of Sepsis: Intravenous injection of lipopolysaccharide (LPS) from Escherichia coli.

Treatment: Intravenous administration of HU308 (2.5 mg/kg) or vehicle.

Outcome Measures:
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Intravital Microscopy: The intestinal microcirculation was observed to quantify the number

of rolling and adherent leukocytes in submucosal collecting venules (V1) and postcapillary

venules (V3). Functional capillary density (FCD) in the muscular and mucosal villi was also

assessed.

Experimental Setup
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(H&E Staining)

Click to download full resolution via product page

Caption: Workflow for Pneumonia-Induced ALI Model

Conclusion
Onternabez is a highly selective CB2 receptor agonist with a compelling preclinical profile as a

potent anti-inflammatory and immunomodulatory agent. Its demonstrated efficacy in models of

ARDS, sepsis, and other inflammatory conditions, coupled with a potential for antiviral activity,

positions it as a promising therapeutic candidate for a range of diseases characterized by

hyperinflammation. The initiation of clinical trials represents a critical step in evaluating the

safety and efficacy of onternabez in human populations. Further research into its precise
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molecular mechanisms and continued clinical development will be crucial in realizing its full

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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